3-(Methylamino)-1-phenylpropan-1-one
Overview
Description
3-(Methylamino)-1-phenylpropan-1-one is a synthetic compound belonging to the class of substituted cathinones It is structurally related to amphetamines and is known for its stimulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Methylamino)-1-phenylpropan-1-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The resulting product is then subjected to catalytic hydrogenation using Raney nickel under specific conditions (hydrogen pressure of 0.3-1.5 MPa and temperature of 25-80°C) to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of efficient catalysts and reaction conditions ensures minimal waste and high product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon is commonly employed.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-(Methylamino)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter transporters.
Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one involves its interaction with monoamine transporters, particularly those for norepinephrine and dopamine. The compound acts as a substrate for these transporters, inhibiting the reuptake of neurotransmitters and leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Mephedrone (4-Methylmethcathinone): A structural isomer with similar stimulant properties.
Methcathinone: Another substituted cathinone with comparable effects.
Ephedrine: A related compound with stimulant and sympathomimetic properties
Uniqueness
3-(Methylamino)-1-phenylpropan-1-one is unique due to its specific interaction with monoamine transporters and its distinct chemical structure, which allows for targeted applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKBWLFBLRPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328203 | |
Record name | 3-(methylamino)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27152-62-1 | |
Record name | 3-(methylamino)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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